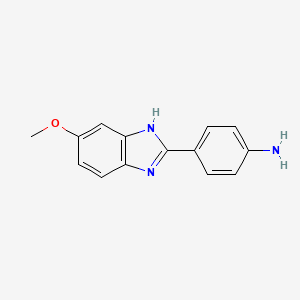

4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine

Übersicht

Beschreibung

4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine: is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science. The compound’s structure consists of a benzimidazole ring substituted with a methoxy group at the 5-position and an amine group attached to a phenyl ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine typically involves the following steps:

-

Formation of the Benzimidazole Core:

- Starting with o-phenylenediamine, the benzimidazole core is formed by reacting with a suitable carboxylic acid or its derivatives under acidic conditions.

- For example, o-phenylenediamine can be reacted with methoxybenzoic acid in the presence of a dehydrating agent like polyphosphoric acid to yield 5-methoxybenzimidazole.

-

Substitution Reaction:

- The 5-methoxybenzimidazole is then subjected to a substitution reaction with a halogenated phenylamine derivative.

- This can be achieved by using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods:

- Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

- Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinone derivatives.

Reduction: Reduction reactions can target the nitro or carbonyl groups if present in the structure, converting them to amines or alcohols, respectively.

Substitution: The amine group on the phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or chlorosulfonic acid (ClSO3H).

Major Products:

- Oxidation of the methoxy group can yield quinone derivatives.

- Reduction of nitro groups can produce corresponding amines.

- Substitution reactions can introduce various functional groups onto the phenyl ring.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is part of a class of benzoimidazole derivatives, which are known for their diverse pharmacological properties. The presence of the benzoimidazole moiety is associated with various biological activities, including:

- Anticancer Activity : Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives containing benzoimidazole have been reported to exhibit significant anticancer effects against various cancer cell lines, including breast and lung cancer cells .

- Antihypertensive Properties : Some studies suggest that derivatives of benzoimidazole can act as angiotensin II receptor antagonists, thereby providing potential therapeutic benefits for hypertension .

Pharmacological Studies

Research into the pharmacological activities of 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine has included:

- Binding Affinity Studies : Investigations focus on how this compound interacts with specific biological targets, such as receptors involved in cancer progression or hypertension. Techniques like radiolabeling and surface plasmon resonance are often employed to assess binding affinities.

- In Vivo Efficacy : Animal studies have been conducted to evaluate the therapeutic potential of this compound in disease models. For example, its efficacy in reducing tumor size or blood pressure in animal models could provide insights into its clinical applicability .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various chemical reactions typical of amines and heterocycles. The ability to modify its structure allows for the development of new derivatives with enhanced biological activities.

Table 1: Comparison of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(4-Methoxyphenyl)benzimidazole | Methoxy substitution on phenyl | Anticancer and anti-inflammatory |

| 5-(4-Chlorophenyl)benzimidazole | Chlorine substitution enhances reactivity | Antimicrobial and anticancer |

| Benzimidazole derivatives | General class with varied substituents | Broad spectrum of pharmacological activities |

Case Study 1: Anticancer Potential

A study demonstrated that a derivative of this compound exhibited significant inhibition against A375 melanoma cells with an IC50 value below 5 µM, indicating strong anticancer potential .

Case Study 2: Antihypertensive Effects

Research indicated that certain benzoimidazole derivatives could effectively lower blood pressure in hypertensive rat models, suggesting a mechanism involving the inhibition of angiotensin II receptors .

Wirkmechanismus

Molecular Targets and Pathways:

- The exact mechanism of action of 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine depends on its specific application.

- In medicinal chemistry, it may interact with various biological targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of their activity.

- The compound’s methoxy and amine groups can form hydrogen bonds and other interactions with target molecules, influencing their function.

Vergleich Mit ähnlichen Verbindungen

- 4-(5-Methoxy-1H-benzoimidazol-2-yl)-cyclohexylamine

- 4-(5-Methoxy-1H-benzoimidazol-2-yl)-methylamine

- 4-(5-Methoxy-1H-benzoimidazol-2-yl)-ethylamine

Uniqueness:

- The presence of the phenylamine group in 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine distinguishes it from other similar compounds, providing unique electronic and steric properties.

- This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug design and other applications.

Biologische Aktivität

4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine, a benzimidazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features that enable interactions with various biological targets, making it a candidate for drug development and therapeutic applications.

Chemical Structure and Synthesis

The molecular formula of this compound is C₁₄H₁₃N₃O, with a molecular weight of 239.27 g/mol. The synthesis typically involves the formation of the benzimidazole core through the reaction of o-phenylenediamine with methoxybenzoic acid, followed by substitution with a halogenated phenylamine derivative in the presence of a base like potassium carbonate in DMF.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes, receptors, and DNA. The methoxy and amine groups present in the structure facilitate hydrogen bonding and other interactions that modulate the function of these targets. The compound's mechanism can lead to inhibition or modulation of biological pathways relevant to disease processes.

Antimicrobial Properties

Recent studies have indicated that benzimidazole derivatives exhibit significant antimicrobial activity. Research has shown that compounds similar to this compound possess broad-spectrum antibacterial and antifungal properties. For instance, derivatives have demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 1 | S. aureus | 50 µg/ml |

| Compound 2 | E. coli | 62.5 µg/ml |

| Compound 3 | C. albicans | 250 µg/ml |

| This compound | TBD | TBD |

Anticancer Activity

Benzimidazole derivatives, including this compound, have been explored for their anticancer properties. Studies suggest that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study: Anticancer Efficacy

A study conducted on various benzimidazole derivatives revealed that those containing the benzimidazole moiety exhibited promising activity against several cancer cell lines, including HeLa (cervical cancer) and L1210 (murine leukemia) cells. The compounds demonstrated IC₅₀ values in the micromolar range, indicating potential for further development as anticancer agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight how modifications to the benzimidazole scaffold can enhance biological activity. For example, variations in substituents on the phenyl ring significantly influence antimicrobial and anticancer efficacy. The presence of electron-donating or withdrawing groups can alter the electronic properties of the compound, affecting its interaction with biological targets .

Eigenschaften

IUPAC Name |

4-(6-methoxy-1H-benzimidazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c1-18-11-6-7-12-13(8-11)17-14(16-12)9-2-4-10(15)5-3-9/h2-8H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZKSLMDWRZRAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354838 | |

| Record name | 4-(6-Methoxy-1H-benzimidazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

366012-74-0 | |

| Record name | 4-(6-Methoxy-1H-benzimidazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.